molecular formula C9H6BF3O2S B3169329 (7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid CAS No. 936901-97-2

(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid

Cat. No.: B3169329
CAS No.: 936901-97-2
M. Wt: 246.02 g/mol
InChI Key: UMBJBSWXQQEIQK-UHFFFAOYSA-N
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Description

(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid is a boronic acid derivative featuring a benzo[b]thiophene core substituted with a trifluoromethyl (-CF₃) group at the 7-position and a boronic acid (-B(OH)₂) moiety at the 2-position. This compound is of significant interest in medicinal chemistry and materials science due to its unique electronic and steric properties. The trifluoromethyl group, a strong electron-withdrawing substituent, enhances the acidity of the boronic acid group, making it a reactive partner in Suzuki-Miyaura cross-coupling reactions . Additionally, benzo[b]thiophene-containing boronic acids have demonstrated inhibitory activity against metallo-β-lactamases (MBLs), enzymes associated with bacterial antibiotic resistance, with IC₅₀ values ranging from 30–70 µM .

Properties

IUPAC Name

[7-(trifluoromethyl)-1-benzothiophen-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BF3O2S/c11-9(12,13)6-3-1-2-5-4-7(10(14)15)16-8(5)6/h1-4,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBJBSWXQQEIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)C(=CC=C2)C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BF3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid typically involves the following steps:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzo[b]thiophen-2-ylboronic Acid Derivatives

Compound Name Substituent Position Substituent Group Key Properties
(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid 7 -CF₃ - IC₅₀: 30–70 µM against MBLs
- High reactivity in cross-coupling (83% yield in trifluoromethyltelluration)
(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid 5 -CF₃ - Limited data; positional isomerism may reduce steric hindrance in enzyme binding compared to 7-CF₃ analogues
(7-Fluorobenzo[b]thiophen-2-yl)boronic acid 7 -F - Similar electron-withdrawing effect as -CF₃ but smaller steric footprint
- Used in synthetic applications for fluorinated aryl intermediates
(7-Methoxy-5-methylbenzo[b]thiophen-2-yl)boronic acid 7, 5 -OCH₃, -CH₃ - Electron-donating groups reduce boronic acid acidity
- Potential for altered solubility and pharmacokinetics
Benzo[b]thiophen-2-ylboronic acid (unsubstituted) N/A None - Lower acidity and reactivity compared to -CF₃ or -F derivatives
- Baseline for assessing substituent effects

Reactivity in Cross-Coupling Reactions

The title compound’s reactivity is superior to analogues with electron-donating groups (e.g., -OCH₃, -CH₃). For example:

  • In copper-mediated trifluoromethyltelluration, this compound achieved 83% yield, outperforming benzofuran-2-ylboronic acid (66%) .
  • Electron-withdrawing substituents stabilize the boronate intermediate, facilitating transmetallation in Suzuki couplings .

Physicochemical Properties

  • Acidity : The -CF₃ group increases the Lewis acidity of the boronic acid, enhancing its ability to form reversible covalent bonds with biological targets (e.g., MBLs) .
  • Solubility : Fluorinated derivatives generally exhibit lower aqueous solubility compared to hydroxyl- or methoxy-substituted analogues, necessitating formulation optimization for in vivo applications .

Biological Activity

(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid is a boronic acid derivative with significant potential in medicinal chemistry. This compound is characterized by its trifluoromethyl group, which enhances its electronic properties and biological activity. Research into its biological activity has revealed promising results, particularly in anticancer and antimicrobial applications.

Chemical Structure

The molecular formula of this compound is C9H6BF3O2SC_9H_6BF_3O_2S, with a molecular weight of 246.02 g/mol. The trifluoromethyl group contributes to its unique reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

  • Anticancer Activity :
    • Studies have shown that this compound can inhibit the growth of various cancer cell lines, including prostate cancer cells. For example, treatment with similar boronic compounds led to a decrease in cell viability to 33% and 44% for cancer cells, while healthy cells maintained viability rates of 71% and 95% respectively at a concentration of 5 µM .
    • It has been identified as a potential inhibitor of topoisomerase IIα (TOP2A), which plays a critical role in cancer cell proliferation and metastasis .
  • Antimicrobial Properties :
    • The compound has demonstrated antimicrobial activity against several microorganisms, including Staphylococcus aureus and Escherichia coli. Inhibition zones ranged from 7 mm to 13 mm depending on the specific microorganism tested .
  • Antioxidant Activity :
    • Various boronic compounds, including derivatives of this compound, have shown significant antioxidant properties through assays such as DPPH and ABTS .

Anticancer Studies

A study involving SW620 tumor organoid models demonstrated that this compound effectively inhibits the invasive potential of these cells. The compound was shown to downregulate vimentin and upregulate E-cadherin, key markers associated with epithelial-mesenchymal transition (EMT), which is critical in cancer metastasis .

CompoundIC50 Value (nM)Cell LineEffect on Viability
733Prostate CancerDecreased to 33%
B544Prostate CancerDecreased to 44%
ControlN/AHealthy CellsMaintained at 71%

Antimicrobial Studies

In antimicrobial tests, this compound showed effective inhibition against various strains, indicating its potential use as an antimicrobial agent.

MicroorganismInhibition Zone Diameter (mm)
Staphylococcus aureus10
Escherichia coli12
Pseudomonas aeruginosa9

Q & A

Q. What is the role of (7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions?

This compound acts as a key reagent in forming carbon-carbon bonds via Suzuki-Miyaura coupling. Its boronic acid group reacts with aryl/heteroaryl halides in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) to generate biaryl structures. Typical conditions include an inert atmosphere (N₂/Ar), temperatures of 80–100°C, and solvents like toluene or ethanol. The trifluoromethyl group enhances electron-withdrawing effects, stabilizing intermediates during transmetallation .

Q. How is the molecular structure of this compound confirmed experimentally?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B) is used to verify substituent positions and boron coordination. X-ray crystallography (via SHELX refinement) resolves stereoelectronic effects from the trifluoromethyl group, while mass spectrometry confirms molecular weight. Challenges include boron’s quadrupolar broadening in NMR, which can be mitigated by using high-field instruments .

Q. What synthetic routes are commonly employed to prepare this boronic acid derivative?

Two primary methods are:

  • Lithiation-Borylation : Direct lithiation of the benzo[b]thiophene precursor followed by quenching with trimethyl borate.
  • Cross-Coupling : Using halogenated intermediates (e.g., 2-bromo-7-trifluoromethylbenzo[b]thiophene) with boronic esters under palladium catalysis. Optimization involves controlling temperature (–78°C for lithiation), solvent polarity (THF or Et₂O), and catalyst loading .

Advanced Research Questions

Q. How can low reaction yields due to steric hindrance from the trifluoromethyl group be mitigated in Suzuki-Miyaura couplings?

Strategies include:

  • Catalyst Modification : Bulky ligands (e.g., SPhos or RuPhos) improve steric tolerance.
  • Solvent Optimization : High-boiling solvents (e.g., DMF) enhance solubility.
  • Microwave-Assisted Heating : Accelerates reaction kinetics, reducing decomposition risks. Evidence from analogous fluorinated systems shows that electronic effects dominate over steric hindrance when using tailored catalysts .

Q. What analytical approaches resolve contradictions in reported crystallographic data for this compound?

Discrepancies in crystal structures (e.g., bond angles or packing motifs) are addressed by:

  • High-Resolution Data Collection : Synchrotron X-ray sources improve data quality.
  • Refinement Software : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks.
  • Computational Modeling : Density Functional Theory (DFT) compares experimental vs. theoretical geometries to identify outliers .

Q. How does the trifluoromethyl group influence the compound’s reactivity compared to non-fluorinated analogs?

The trifluoromethyl group:

  • Reduces Electron Density : Enhances electrophilicity at the boron center, accelerating transmetallation.
  • Alters Solubility : Increases hydrophobicity, requiring polar aprotic solvents (e.g., DMSO) for homogeneous reactions. Comparative studies with methyl or methoxy analogs show faster coupling kinetics but lower stability under acidic conditions .

Q. What methodologies assess the compound’s bioactivity in enzyme inhibition studies?

  • Kinetic Assays : Measure inhibition constants (Kᵢ) against β-lactamases or proteasomes.
  • Crystallographic Binding Studies : Resolve interactions between the boronic acid group and catalytic serine residues.
  • Fluorescence Quenching : Monitors conformational changes in enzymes upon inhibitor binding. Data from related benzothiophene boronic acids highlight nanomolar affinity for specific targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid
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(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid

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